molecular formula C18H21N3O3S B4597082 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-furylmethyl)-1-piperazinecarbothioamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-furylmethyl)-1-piperazinecarbothioamide

Cat. No.: B4597082
M. Wt: 359.4 g/mol
InChI Key: FGGCTJSPMZAVBD-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-furylmethyl)-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.13036271 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Pyruvate Dehydrogenase Kinase (PDHK)

Secondary amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, including compounds structurally related to piperazine derivatives, have been identified as inhibitors of PDHK. These inhibitors enhance the oxidation of lactate in human fibroblasts and show potential in lowering glucose levels in diabetic models without significantly impacting glucose levels in non-diabetic models (Aicher et al., 2000).

Antimicrobial and Hypoglycemic Activities

N-(1-Adamantyl)carbothioamide derivatives, including piperazine compounds, exhibit antimicrobial activity against pathogenic Gram-positive, Gram-negative bacteria, and Candida albicans. Additionally, some of these compounds have shown significant hypoglycemic activity in diabetic rats, indicating potential applications in managing diabetes and microbial infections (Al-Abdullah et al., 2015).

Antidepressant Applications

The oxidative metabolism of novel antidepressants, such as Lu AA21004, involves transformations mediated by cytochrome P450 and other enzymes. Understanding these metabolic pathways can inform the development of new therapeutic agents for depression and other mood disorders (Hvenegaard et al., 2012).

Anti-TMV and Antimicrobial Activities

New urea and thiourea derivatives of piperazine doped with Febuxostat have been synthesized and evaluated for their antiviral activity against Tobacco mosaic virus (TMV) and antimicrobial activity. These compounds open new avenues for agricultural and pharmaceutical applications (Reddy et al., 2013).

Synthesis of Anti-Hypertensive Agents

The preparation of N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine is crucial for the synthesis of anti-hypertensive drugs like Doxazosin, highlighting the importance of such compounds in developing treatments for hypertension and related cardiovascular conditions (Ramesh et al., 2006).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(furan-2-ylmethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c25-18(19-14-3-4-16-17(12-14)24-11-10-23-16)21-7-5-20(6-8-21)13-15-2-1-9-22-15/h1-4,9,12H,5-8,10-11,13H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGCTJSPMZAVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)C(=S)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-furylmethyl)-1-piperazinecarbothioamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-furylmethyl)-1-piperazinecarbothioamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-furylmethyl)-1-piperazinecarbothioamide

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